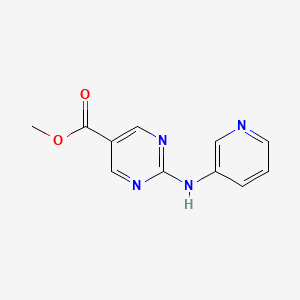![molecular formula C15H16BrNO3 B8522630 methyl 2-(5-bromo-7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)acetate](/img/structure/B8522630.png)
methyl 2-(5-bromo-7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)acetate
概要
説明
methyl 2-(5-bromo-7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)acetate is a complex organic compound that belongs to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including methyl 2-(5-bromo-7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)acetate, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For this specific compound, the synthesis might involve bromination and methoxylation steps to introduce the bromo and methoxy groups, respectively.
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods for this compound would depend on the desired scale and application.
化学反応の分析
Types of Reactions
methyl 2-(5-bromo-7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions would vary based on the specific reaction but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction might yield a more saturated compound.
科学的研究の応用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structure may allow it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of methyl 2-(5-bromo-7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)acetate would depend on its specific interactions with molecular targets. Indole derivatives often interact with enzymes and receptors, modulating their activity. This compound might inhibit or activate specific pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
Similar compounds include other indole derivatives such as:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness
What sets methyl 2-(5-bromo-7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)acetate apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of the bromo and methoxy groups can influence its interactions with other molecules, making it a valuable compound for research and development.
特性
分子式 |
C15H16BrNO3 |
|---|---|
分子量 |
338.20 g/mol |
IUPAC名 |
methyl 2-(5-bromo-7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)acetate |
InChI |
InChI=1S/C15H16BrNO3/c1-19-10-6-12(16)11-8-13-9(5-15(18)20-2)3-4-17(13)14(11)7-10/h6-9H,3-5H2,1-2H3 |
InChIキー |
YFJMNKSGEWSSIR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C3N2CCC3CC(=O)OC)C(=C1)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(Trifluoromethyl)benzoyl]piperidin-4-ol](/img/structure/B8522553.png)

![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid](/img/structure/B8522558.png)
![10-Bromo-6-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B8522578.png)



![7-[3-(4-Hydroxybutoxy)-5-oxocyclopent-1-EN-1-YL]heptanoic acid](/img/structure/B8522604.png)

![1h-Indole,3-[2-[4-(4-chlorophenoxy)-1-piperidinyl]ethyl]-](/img/structure/B8522613.png)
![N4-(3-bromo-4-chlorophenyl)pyrido[3,4-d]pyrimidine-4,6-diamine](/img/structure/B8522626.png)
![[2-(4-Methylmercaptophenyl)ethyl]piperazine](/img/structure/B8522633.png)


